2,3,3',4',5,5',6-Heptachlorobiphenyl

Descripción general

Descripción

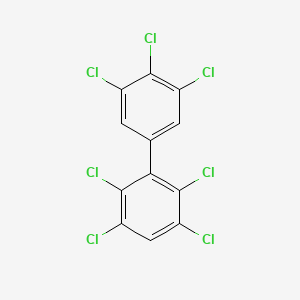

2,3,3’,4’,5,5’,6-Heptachlorobiphenyl is an organic compound belonging to the class of polychlorinated biphenyls (PCBs). These compounds are characterized by their high chlorine content and biphenyl structure, which consists of two benzene rings connected by a single bond. 2,3,3’,4’,5,5’,6-Heptachlorobiphenyl is known for its persistence in the environment and its potential to bioaccumulate in living organisms .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3’,4’,5,5’,6-Heptachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is conducted at elevated temperatures to ensure the substitution of hydrogen atoms with chlorine atoms on the biphenyl rings .

Industrial Production Methods

Industrial production of 2,3,3’,4’,5,5’,6-Heptachlorobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve the desired chlorination pattern. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions

2,3,3’,4’,5,5’,6-Heptachlorobiphenyl undergoes several types of chemical reactions, including:

Reduction: This reaction involves the removal of chlorine atoms, typically resulting in the formation of less chlorinated biphenyls.

Substitution: This reaction involves the replacement of chlorine atoms with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) under acidic or basic conditions.

Reduction: Common reagents include zinc dust and hydrochloric acid (HCl) or sodium borohydride (NaBH₄).

Substitution: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) under elevated temperatures.

Major Products

Oxidation: Hydroxylated derivatives of 2,3,3’,4’,5,5’,6-Heptachlorobiphenyl.

Reduction: Less chlorinated biphenyls.

Substitution: Biphenyl derivatives with functional groups such as hydroxyl or amino groups.

Aplicaciones Científicas De Investigación

Industrial Applications

Electrical Equipment:

PCBs, including 2,3,3',4',5,5',6-Heptachlorobiphenyl, were historically used in electrical equipment as dielectric fluids due to their excellent insulating properties. They were commonly found in transformers and capacitors.

Heat Transfer Fluids:

This compound has also been utilized as a heat transfer fluid in various industrial processes. Its thermal stability and non-flammability made it suitable for use in systems requiring efficient heat management.

Hydraulic Fluids:

In hydraulic systems, PCBs served as hydraulic fluids due to their favorable viscosity characteristics and ability to withstand high temperatures without degrading.

Environmental Monitoring and Analysis

Reference Standards:

this compound is used as a certified reference material in environmental analysis. Laboratories utilize it for calibrating instruments and validating methods for detecting PCBs in soil, water, and sediment samples. Its stability and well-characterized properties make it an essential standard in analytical chemistry.

Contamination Studies:

Research on the environmental impact of PCBs often includes studies on this compound. These studies assess its persistence in ecosystems and bioaccumulation in wildlife. Such research is critical for understanding the long-term effects of PCB contamination on health and the environment.

Toxicological Research

Health Impact Studies:

Numerous studies have investigated the toxicological effects of this compound. It is classified as a possible human carcinogen (Category 1B) and has been associated with liver damage and other adverse health effects following prolonged exposure. Research continues to explore its mechanisms of toxicity and potential impacts on human health.

Animal Studies:

Animal studies have demonstrated that exposure to this compound can lead to liver injury and other systemic effects. These findings are crucial for risk assessment and regulatory decisions regarding PCB exposure limits.

Regulatory Framework

Due to its hazardous nature, the use of this compound is heavily regulated under various environmental laws. The U.S. Environmental Protection Agency (EPA) has established guidelines for managing PCB contamination and limiting exposure to these compounds in the environment.

-

Environmental Impact Assessment:

A study conducted in the Great Lakes region evaluated sediment samples for PCB contamination levels, including this compound. The findings indicated significant bioaccumulation in local fish species, raising concerns about food safety and ecosystem health. -

Health Risk Analysis:

Research published in a toxicology journal assessed the liver toxicity of various PCBs in animal models. The study found that exposure to this compound resulted in elevated liver enzymes indicative of damage, supporting its classification as a hazardous substance.

Mecanismo De Acción

2,3,3’,4’,5,5’,6-Heptachlorobiphenyl exerts its effects primarily through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates a cascade of molecular events that lead to the expression of various genes involved in xenobiotic metabolism. This activation can result in the production of reactive oxygen species (ROS) and subsequent oxidative stress, which can damage cellular components and disrupt normal physiological processes .

Comparación Con Compuestos Similares

Similar Compounds

- 2,2’,3,3’,4,4’,5-Heptachlorobiphenyl

- 2,2’,3,3’,4,5’,6-Heptachlorobiphenyl

- 2,2’,3,4,4’,5,5’-Heptachlorobiphenyl

Uniqueness

2,3,3’,4’,5,5’,6-Heptachlorobiphenyl is unique due to its specific chlorination pattern, which influences its chemical reactivity and environmental persistence. Compared to other heptachlorobiphenyls, it has distinct physicochemical properties that affect its behavior in biological systems and its potential for bioaccumulation .

Actividad Biológica

2,3,3',4',5,5',6-Heptachlorobiphenyl (PCB 187) is one of the polychlorinated biphenyls (PCBs), a class of synthetic organic compounds known for their environmental persistence and potential toxicity. This compound has been studied extensively for its biological activity, particularly its interactions with metabolic enzymes and its effects on human health.

Chemical Structure and Properties

PCB 187 has the chemical formula C12H3Cl7 and is characterized by its seven chlorine atoms attached to biphenyl. The specific arrangement of chlorine atoms contributes to its biological activity and toxicity profile.

Cytochrome P450 Enzymes

Research indicates that PCB 187 is metabolized by cytochrome P450 (CYP) enzymes, particularly the CYP2B subfamily. These enzymes play a crucial role in the hydroxylation of PCBs, which can alter their toxicity. For instance, studies have shown that human CYP2B6 preferentially metabolizes PCB 187 to hydroxylated metabolites such as 3'-OH-CB187 and 5-OH-CB187. The production rates of these metabolites vary depending on the atropisomer of PCB 187 being metabolized .

Table 1: Metabolites of PCB 187 by CYP2B6

| Metabolite | Production Rate (relative to PCB 187) |

|---|---|

| 3'-OH-CB187 | 5.5 times higher |

| 5-OH-CB187 | 4.3 times higher |

The presence of other compounds, such as phenobarbital, can enhance the metabolism of PCB 187, leading to increased concentrations of these hydroxylated metabolites in serum .

Endocrine Disruption

PCB 187 has been implicated in endocrine disruption. A nested case-control study linked elevated levels of certain PCBs, including PCB 187, to adverse effects on reproductive health and developmental outcomes . The compound's ability to bind to aryl hydrocarbon receptors (AhR) may contribute to its endocrine-disrupting properties.

Neurodevelopmental Toxicity

Research has highlighted the neurotoxic potential of PCB 187, particularly through its interaction with ryanodine receptors (RyR). This interaction can lead to enantioselective neurodevelopmental toxicity. For example, studies have shown that certain atropisomers of PCB 187 exhibit varying binding affinities to RyR, influencing their neurotoxic effects .

Case Study: Hearing Impairment

A study examining the relationship between serum levels of PCBs and hearing impairment found that higher concentrations of PCB 187 were associated with increased risk of hearing loss in adults. This suggests a potential link between PCB exposure and auditory dysfunction .

Case Study: Endocrine Disruption in Humans

A nested case-control study indicated that individuals with higher serum concentrations of PCB 187 experienced significant endocrine disruption, which could lead to reproductive health issues. This underscores the importance of monitoring PCB levels in populations at risk .

Propiedades

IUPAC Name |

1,2,4,5-tetrachloro-3-(3,4,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl7/c13-5-1-4(2-6(14)10(5)17)9-11(18)7(15)3-8(16)12(9)19/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSTJUBQGYXNFFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30867845 | |

| Record name | 2,3,3',4',5,5',6-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30867845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69782-91-8 | |

| Record name | 2,3,3′,4′,5,5′,6-Heptachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69782-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3',4',5,5',6-Heptachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069782918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',4',5,5',6-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30867845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4',5,5',6-HEPTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XY18R3075 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.